N-(4-Methoxyphenyl)methanesulfinamide
Description
Properties
CAS No. |
181651-40-1 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)methanesulfinamide |
InChI |
InChI=1S/C8H11NO2S/c1-11-8-5-3-7(4-6-8)9-12(2)10/h3-6,9H,1-2H3 |
InChI Key |
QIURYQNZQHKZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reagents :
- 4-Methoxyaniline (1.0 equiv)
- Methanesulfinyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv, base)
- Dichloromethane (DCM, solvent)
Reaction Conditions :
- Add methanesulfinyl chloride dropwise to a stirred solution of 4-methoxyaniline and triethylamine in DCM at 0°C under nitrogen.
- Warm to room temperature and stir for 4–6 hours.
Workup :
- Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
- Dry over MgSO₄, concentrate under reduced pressure, and purify via recrystallization (hexane/ethyl acetate) or column chromatography (silica gel, 3:1 hexane/ethyl acetate).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 6 hours |
| Purification Method | Column Chromatography |
| Purity | >95% (HPLC) |
Mechanistic Insight :
The base (triethylamine) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The sulfinyl chloride reacts with the amine via nucleophilic substitution, forming the S–N bond.
Oxidative Methods Using Sulfinates
An alternative approach involves the oxidation of sodium methanesulfinate (CH₃SO₂Na) in the presence of 4-methoxyaniline. While less common, this method is applicable when sulfinyl chlorides are unavailable.
Procedure:
Reagents :
- Sodium methanesulfinate (1.5 equiv)
- 4-Methoxyaniline (1.0 equiv)
- Copper(I) chloride (10 mol%)
- NMP (solvent), H₂O (co-solvent)
Reaction Conditions :
- Heat the mixture at 120°C for 40 hours under argon.
Workup :
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Reaction Time | 40 hours |
| Catalyst | CuCl (10 mol%) |
| Solvent System | NMP/H₂O (10:1) |
Limitations :
Lower yields compared to the sulfinyl chloride method, likely due to competing side reactions (e.g., overoxidation to sulfonamides).
Hypervalent Iodine-Mediated Synthesis
Recent advances utilize hypervalent iodine reagents (e.g., PhI(OAc)₂) to facilitate sulfur-nitrogen bond formation. This method is effective for sterically hindered substrates.
Procedure:
Reagents :
- 4-Methoxyaniline (1.0 equiv)
- Methanesulfinyl chloride (1.1 equiv)
- Diacetoxyiodobenzene (DIB, 1.5 equiv)
- Dichloromethane (solvent)
Reaction Conditions :
- Stir reagents at room temperature for 12 hours.
Workup :
- Filter, concentrate, and purify via recrystallization.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–88% |
| Reaction Time | 12 hours |
| Oxidant | DIB (1.5 equiv) |
Advantages :
- Avoids strong bases.
- Compatible with acid-sensitive substrates.
Comparative Analysis of Methods
The table below summarizes the efficiency of different synthetic routes:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sulfinyl Chloride | 75–85 | >95 | 6 hours | High |
| Oxidative (CuCl) | 60–70 | 90 | 40 hours | Moderate |
| Hypervalent Iodine | 80–88 | >95 | 12 hours | Moderate |
Industrial-Scale Adaptations
For large-scale production, continuous flow systems have been proposed to enhance safety and yield. Key parameters include:
- Residence Time : 30–60 minutes.
- Temperature : 25–50°C.
- Solvent : Toluene or MTBE for improved mixing.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)methanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)methanesulfinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)methanesulfinamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
Sulfonamides are the most structurally related analogs, differing only by an additional oxygen atom. Key examples from the evidence include:
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()
- Structure : Features a sulfonamide group with a bulky naphthyl substituent.
- Properties : Stereochemical purity of 99%, [α]D²⁰ = +2.5 (c 1.06, CHCl₃). NMR data (¹H/¹³C) and ESI-MS confirm its stability and fragmentation patterns .
- Comparison : The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to sulfinamides, likely increasing aqueous solubility but reducing membrane permeability.
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl Derivatives ()
Amide Derivatives
Amides (–CO–NH–) share a similar backbone but lack sulfur-based functional groups.
N-(4-Methoxyphenyl)pentanamide ()
- Structure: A simple amide with a pentanoyl chain.
- Activity : Demonstrates anthelmintic activity comparable to albendazole but with lower toxicity.
- Comparison : The absence of sulfur reduces metabolic oxidation risks, but the sulfinamide’s chiral center in the target compound may improve target specificity .
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside ()
- Structure : Formamide linked to a xylose moiety.
- Properties : Confirmed via GC-MS and NMR coupling constants (³J₁,₂ > 7 Hz).
Piperazine and Thiazole Derivatives
N-(4-Methoxyphenyl)piperazin-1-ium Salts ()
- Structure : Piperazinium cations with benzoate anions.
- Properties : Hydrogen-bonded networks stabilize crystal structures. Dihedral angles between aryl rings (62.3°–68.4°) dictate molecular packing .
- Comparison : The sulfinamide’s planar geometry may limit similar three-dimensional interactions but enhance conformational flexibility.
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide ()
Data Tables
Table 1: Structural and Functional Comparisons
Key Research Findings
- Synthetic Accessibility : Sulfinamides are synthesized under milder conditions than sulfonamides, avoiding harsh oxidants (e.g., uses acetic acid-sodium acetate for oxazolone intermediates) .
- Biological Performance : Sulfonamides () and amides () show diverse activities, suggesting the target sulfinamide may occupy a niche in chiral drug design with balanced polarity and metabolic stability.
- Structural Flexibility : The methoxyphenyl group’s para-substitution is conserved across analogs, optimizing steric and electronic profiles for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
